![molecular formula C24H25BrN4O3S B2418473 3-{4-[4-(4-アセチルフェニル)ピペラジン-1-イル]-4-オキソブチル}-6-ブロモ-2-スルファニリデン-1,2,3,4-テトラヒドロキナゾリン-4-オン CAS No. 689227-19-8](/img/structure/B2418473.png)

3-{4-[4-(4-アセチルフェニル)ピペラジン-1-イル]-4-オキソブチル}-6-ブロモ-2-スルファニリデン-1,2,3,4-テトラヒドロキナゾリン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

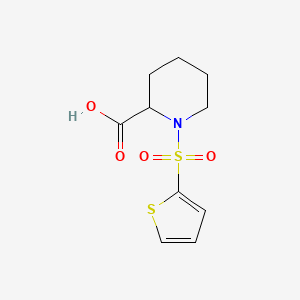

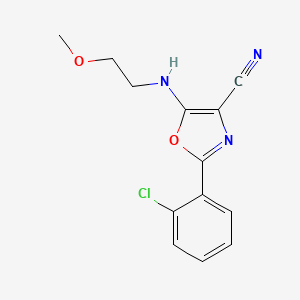

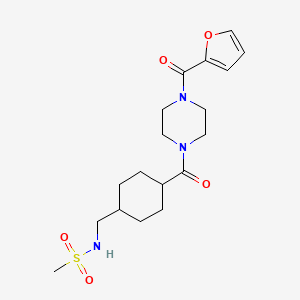

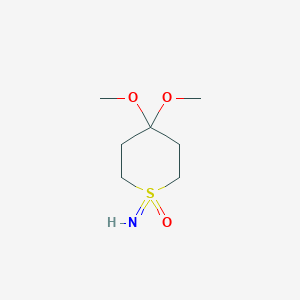

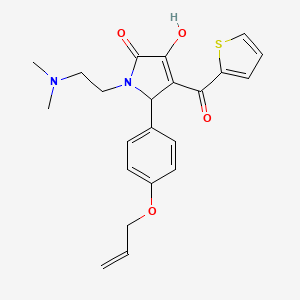

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a ketone group, a sulfanylidene group, and a tetrahydroquinazolinone group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the acetylphenyl group. The tetrahydroquinazolinone group could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the piperazine ring could impart some degree of rigidity to the molecule, while the other functional groups could contribute to its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ketone group could undergo reduction reactions to form an alcohol, while the sulfanylidene group could participate in oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups it contains .科学的研究の応用

- DNA修復機構の標的化: オラパリブと同様に、この化合物はMCF-10A細胞に対して細胞毒性を示し、オラパリブと同等のIC50値を示します (IC50 = 57.3 µM) . これはDNA修復経路を阻害する可能性があり、癌治療における更なる調査の対象となる可能性があります。

- 殺菌活性: 特に、同じ構造骨格(6-置換-4-メチル-3-(4-アリールピペラジン-1-イル)シンノリン)から誘導された化合物は、カンジダ・ガリブラタATCC 15126株に対して殺菌活性を示しました . その作用機序と潜在的な臨床的応用の理解のために、更なる調査が必要とされます。

作用機序

Target of Action

Similar compounds with piperazine and quinoxalinyl moieties have been reported to interact withD2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system, influencing various neurological and psychiatric conditions.

Mode of Action

Compounds with similar structures have been reported to exhibitantagonistic activity against D2 and 5-HT2A receptors . This suggests that the compound may bind to these receptors, preventing their activation and thus modulating neurotransmission.

Biochemical Pathways

The antagonistic activity against d2 and 5-ht2a receptors suggests that it may influencedopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.

Pharmacokinetics

The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution

Result of Action

Similar compounds have been reported to exhibitatypical antipsychotic activity . This suggests that the compound may have potential therapeutic effects in the treatment of psychiatric disorders.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrN4O3S/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-5,7-8,18,20-21H,2-3,6,9-15H2,1H3,(H,26,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSOHTKIPODPIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4CC(CCC4NC3=S)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)

![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)

![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)